4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
4-(1-cyclopropylethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(9-5-6-9)15-12-10-3-2-4-11(10)13-7-14-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENPREPNALTYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopropyl ethyl ether with a suitable pyrimidine precursor in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and drugs.
Biology
- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. For instance, derivatives of similar pyrimidine structures have shown selective activity against various cancer cell lines in studies conducted by the National Cancer Institute .
| Study | Compound | Target | Findings |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine derivatives | NCI 60 cancer cell lines | Selective activity against breast and renal cancer |
Medicine
- Drug Development : The compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to act as a scaffold for designing new drugs targeting specific biological pathways.
Industry
- Material Science : It is utilized in developing novel materials with specific properties such as polymers and coatings. The chemical's stability under various conditions makes it suitable for industrial applications.
Case Study 1: Antiviral Applications
Research focused on developing antiviral agents against influenza viruses has highlighted the importance of compounds like 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine. Modifications to similar structures have been shown to disrupt viral polymerase interactions, leading to potential new treatments for influenza .
Case Study 2: Anticancer Research
A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against cancer cells. Some compounds exhibited significant activity against specific cancer types, showcasing the potential of this chemical framework in anticancer drug design .
Mechanism of Action
The mechanism of action of 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cytotoxic effects in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine and related compounds:
Key Findings:
Substituent Effects on Reactivity :
- The 1-cyclopropylethoxy group in the target compound introduces steric hindrance compared to smaller substituents like methoxy (e.g., 184.63 g/mol in CAS 81532-47-0) . This may reduce nucleophilic attack at the 4-position but enhance selectivity in binding applications.
- Chlorine in analogs (e.g., 2-chloro derivatives) increases electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings .
Thermal Stability: Cyclopenta-fused pyrimidines generally exhibit higher thermal stability than monocyclic pyrimidines due to ring strain reduction .
Biological Activity
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the modulation of various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a cyclopenta[d]pyrimidine framework with a cyclopropylethoxy group attached. Its molecular formula is CHNO, and it has a molecular weight of approximately 218.25 g/mol. The unique structure contributes to its pharmacological properties.
Research indicates that compounds like 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine can act as modulators of biological pathways, including:
- Toll-like Receptors (TLRs) : This compound has been studied for its ability to modulate TLRs, which play a crucial role in the immune response. TLR activation can lead to the production of pro-inflammatory cytokines, making these compounds potential candidates for anti-inflammatory therapies .
- Spasmolytic Activity : Similar derivatives have shown spasmolytic effects, suggesting that this compound may influence smooth muscle relaxation. Studies have quantitatively assessed the relationship between structural variations in cyclopentadpyrimidines and their spasmolytic activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine and related compounds:
Case Studies
- TLR Modulation : A study investigated the effects of various pyrimidine derivatives on TLR signaling pathways. The results indicated that certain structural modifications enhanced the inhibitory effects on TLR-mediated cytokine release, suggesting therapeutic potential in inflammatory diseases .
- Spasmolytic Activity : Another research effort focused on cyclopentadpyrimidine derivatives and their spasmolytic properties. The findings revealed that specific substitutions could significantly increase efficacy in relaxing smooth muscle tissues, providing insights for developing new treatments for gastrointestinal disorders .
- Antimicrobial Effects : A case study demonstrated that 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Q & A
Basic: What synthetic strategies are effective for introducing the 1-cyclopropylethoxy group into cyclopenta[d]pyrimidine scaffolds?
Answer:
The introduction of alkoxy groups (e.g., 1-cyclopropylethoxy) into pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. A common approach is:
Pre-functionalization of the pyrimidine core : Start with a halogenated precursor (e.g., 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine). Chlorine at the 4-position is reactive toward alkoxy groups under basic conditions .
Reaction conditions : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF or THF to deprotonate the alcohol (1-cyclopropylethanol) and facilitate substitution. Temperatures of 60–80°C for 12–24 hours are typical .
Challenges : Steric hindrance from the cyclopropane ring may reduce reaction efficiency. Optimize solvent polarity (e.g., DMSO for polar intermediates) and catalyst systems (e.g., phase-transfer catalysts) to improve yields .
Basic: How can the stereochemical configuration of the cyclopropane ring in 4-(1-cyclopropylethoxy) derivatives be confirmed?
Answer:
Use a combination of:
- X-ray crystallography : Provides definitive proof of spatial arrangement (e.g., used crystallography to resolve bond angles in pyrrolo-pyrimidine derivatives) .
- NMR spectroscopy :
- Computational modeling : Compare experimental data (e.g., coupling constants) with DFT-optimized structures .
Advanced: How does the cyclopropylethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The cyclopropylethoxy group can:
- Steric effects : Hinder access to the pyrimidine core, reducing catalytic efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic effects : The electron-donating ethoxy group increases electron density at the pyrimidine ring, potentially stabilizing transition states in palladium-catalyzed reactions.
- Case study : In , alkoxy-substituted thiadiazolo-pyrimidines showed improved regioselectivity in Suzuki reactions compared to halogenated analogs. Optimize with Pd(OAc)₂ and K₃PO₄ in toluene/water (3:1) at 90°C .
Advanced: What analytical methods resolve contradictions in biological activity data for cyclopenta[d]pyrimidine derivatives?
Answer:
Contradictions often arise from impurities or isomerism. Mitigate by:
Purity validation :
- HPLC-MS (>95% purity threshold) to exclude byproducts (e.g., used HPLC for tetrahydropyrimidine validation) .
- Elemental analysis (e.g., C, H, N) to confirm stoichiometry (see for protocol) .
Isomer discrimination :
- Chiral HPLC or capillary electrophoresis to separate enantiomers if the cyclopropane introduces chirality .
Biological assay controls : Include positive/negative controls (e.g., kinase inhibitors in ) to validate target specificity .
Advanced: How can computational modeling predict the binding affinity of 4-(1-cyclopropylethoxy)-cyclopenta[d]pyrimidine to kinase targets?
Answer:
Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR or CDK2). The cyclopropane’s rigidity may stabilize hydrophobic interactions .
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
QSAR models : Corrogate substituent effects (e.g., cyclopropane vs. ethyl groups) using datasets from analogs in and .
Methodological: What strategies optimize the regioselectivity of cyclopenta[d]pyrimidine functionalization?
Answer:
- Directing groups : Introduce temporary groups (e.g., -NH₂ or -Bpin) at the 5-position to steer electrophilic substitution to the 4-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
- Catalytic systems : Use Cu(I) or Pd(0) to mediate C-H activation at specific sites (see for thiadiazolo-pyrimidine protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
